molecular formula C11H14Cl2N2 B6208520 (1R)-1-(quinolin-3-yl)ethan-1-amine dihydrochloride CAS No. 2703749-34-0

(1R)-1-(quinolin-3-yl)ethan-1-amine dihydrochloride

Cat. No.: B6208520
CAS No.: 2703749-34-0
M. Wt: 245.1
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(quinolin-3-yl)ethan-1-amine dihydrochloride typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Ethanamine Group: The ethanamine group can be introduced through a reductive amination reaction. This involves the reaction of the quinoline aldehyde with an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce functional groups like nitro, halogen, or sulfonic acid groups.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or infectious diseases.

    Biological Studies: The compound can be used in studies of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: It may be used in the synthesis of novel materials with unique electronic or photonic properties.

Mechanism of Action

The mechanism of action of (1R)-1-(quinolin-3-yl)ethan-1-amine dihydrochloride would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The quinoline ring system is known to intercalate with DNA, which could be a potential mechanism for its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, which serves as the core structure.

    Chloroquine: An antimalarial drug with a similar quinoline structure.

    Quinidine: An antiarrhythmic agent derived from quinine.

Uniqueness

(1R)-1-(quinolin-3-yl)ethan-1-amine dihydrochloride is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities or chemical reactivity compared to other quinoline derivatives.

Properties

CAS No.

2703749-34-0

Molecular Formula

C11H14Cl2N2

Molecular Weight

245.1

Purity

95

Origin of Product

United States

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